N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(methylthio)propanamide
Overview
Description
N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(methylthio)propanamide is a useful research compound. Its molecular formula is C20H32N2O2S and its molecular weight is 364.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.21844944 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Analytical Chemistry and Toxicology
Research has explored the characterization and analytical detection of psychoactive arylcyclohexylamines, which share structural motifs with the compound . For instance, De Paoli et al. (2013) detailed the analytical profiles of methoxetamine and related compounds, highlighting the development of methods for their detection in biological matrices. This study underscores the importance of analytical chemistry in identifying and quantifying novel psychoactive substances in forensic and toxicological contexts (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Cancer Research
In cancer research, compounds structurally related to the specified molecule have been synthesized and evaluated for their potential as therapeutic agents. Hartmann and Batzl (1986) synthesized and assessed 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones for their inhibitory activity on estrogen biosynthesis, highlighting their potential in treating hormone-dependent breast cancer (Hartmann & Batzl, 1986).
Neuroscience and Pharmacology
Research in neuroscience and pharmacology has identified piperidine-based compounds as potential modulators of neurotransmitter systems. For example, Craven, Grahame-Smith, and Newberry (1994) investigated N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochloride (WAY-100635) for its selective antagonism of 5-HT1A receptors, demonstrating its utility in studying serotonin neurotransmission (Craven, Grahame-Smith, & Newberry, 1994).
Medicinal Chemistry and Drug Discovery
In the realm of medicinal chemistry and drug discovery, structural analogs of the given compound have been synthesized and evaluated for various pharmacological activities. Berardi et al. (2005) explored the sigma-1 receptor binding affinity and selectivity of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl and related derivatives, providing insights into their potential as tools for PET experiments and as antiproliferative agents in tumor research (Berardi, Ferorelli, Abate, Pedone, Colabufo, Contino, & Perrone, 2005).
Properties
IUPAC Name |
N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-methylsulfanylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2S/c1-21(20(23)11-15-25-3)16-18-9-13-22(14-10-18)12-8-17-4-6-19(24-2)7-5-17/h4-7,18H,8-16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFUFYXORVWMQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CCC2=CC=C(C=C2)OC)C(=O)CCSC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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